Enantiomer-Specific Pharmaceutical Intermediate Selection: (5S)- versus (5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one
The (5S)-configured compound is the mandatory stereochemical precursor that imparts the (S)-configuration at the oxazolidinone 5-position of rivaroxaban [1]. In contrast, the (5R)-enantiomer (CAS 1246851-25-1) corresponds to the linezolid stereochemical pathway [2]. The enantiomeric purity requirement for rivaroxaban's key advanced intermediate is specified as ≥98% (HPLC) . Using the (5R)-enantiomer as a starting material for rivaroxaban synthesis would produce the incorrect stereoisomer that is not the approved API, rendering the batch pharmaceutically invalid [3].
| Evidence Dimension | Application-specific stereochemical requirement |
|---|---|
| Target Compound Data | (5S)-enantiomer is the required stereochemical intermediate for rivaroxaban (trade name Xarelto) and the (5S)-aminomethyl anti-tubercular prodrug series |
| Comparator Or Baseline | (5R)-enantiomer is the required stereochemical intermediate for linezolid (trade name Zyvox) and the commercial linezolid synthesis pathway |
| Quantified Difference | Mutually exclusive application domains; cross-use results in incorrect API stereochemistry requiring ≥98% enantiomeric purity threshold |
| Conditions | API synthesis routes as disclosed in rivaroxaban process patents [1] and linezolid commercial synthesis publications [2] |
Why This Matters
Procurement decisions for rivaroxaban or linezolid intermediate synthesis are stereochemically non-negotiable; selecting the wrong enantiomer or a racemic mixture introduces a mandatory, costly chiral resolution step or produces pharmaceutically invalid stereoisomer.
- [1] Patent Publication. (2012). Method for synthesizing rivaroxaban intermediate, 4-(4-[(5S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl)morpholin-3-one. US Patent Application 20120004414. View Source
- [2] Morán-Ramallal, R., Liz, R., & Gotor, V. (2008). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. Organic Letters, 10(10), 1935–1938. View Source
- [3] Senova Technology. (2025). (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one HCl (Rivaroxaban Intermediate). Product Technical Overview. View Source
